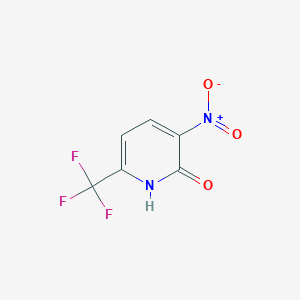

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H3F3N2O3 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

Hydrolysis: The pyridinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products Formed:

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Various substituted pyridinones.

Hydrolysis Products: Carboxylic acids or amides.

Wissenschaftliche Forschungsanwendungen

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one

- 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

- 3-Nitro-6-(difluoromethyl)pyridin-2(1H)-one

Uniqueness: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridinone ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.

Biologische Aktivität

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring with a nitro group at the 3-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₆H₃F₃N₂O₃, with a molecular weight of 208.09 g/mol. This compound has garnered attention due to its significant biological activities, including antimicrobial and anti-inflammatory properties, as well as its potential applications in pharmaceuticals and agrochemicals .

The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity. The nitro group can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group increases lipophilicity, affecting solubility and reactivity. The compound may undergo nucleophilic substitutions, particularly at the nitrogen atom of the pyridine ring, leading to various derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Enzyme Interactions : Studies have highlighted its interaction with cytochrome P450 enzymes, suggesting that it may undergo metabolic transformations leading to bioactive metabolites. This interaction is crucial for understanding its safety and efficacy in biological systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly influence biological activity. For instance, derivatives with varying substituents at different positions on the pyridine ring have been evaluated for their potency against various biological targets .

Table 1: Summary of Biological Activities and IC50 Values

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antileishmanial Activity : In a study involving Leishmania donovani-infected mice, derivatives similar to this compound exhibited promising antileishmanial effects, achieving over 97% parasite clearance at doses of 25 mg/kg .

- Metabolic Stability : Research on metabolic stability in human liver microsomes indicated that certain derivatives maintained activity while exhibiting improved solubility and lower toxicity profiles compared to traditional compounds .

Eigenschaften

IUPAC Name |

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZJFQSBBRGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.